Trisulfamid
Description
Trisulfamid (often referred to in older literature as a sulfonamide-based compound) belongs to the class of antimicrobial agents derived from sulfanilamide. Historically, sulfonamides were among the first synthetic antibiotics used to treat bacterial infections, acting as competitive inhibitors of dihydropteroate synthase (DHPS) in the folate biosynthesis pathway . This compound, specifically, is a combination of three sulfonamide derivatives, which may include sulfadiazine, sulfamerazine, and sulfamethazine, depending on the formulation . Its mechanism involves synergistic inhibition of bacterial folate synthesis, broadening its spectrum against Gram-positive and Gram-negative pathogens.
Key physicochemical properties include:
Properties
CAS No. |
76902-28-8 |
|---|---|
Molecular Formula |
C29H33N11O7S3 |
Molecular Weight |
743.8 g/mol |
IUPAC Name |
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;(4-aminophenyl)sulfonylurea;4-amino-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H14N4O2S.C10H10N4O2S.C7H9N3O3S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;8-5-1-3-6(4-2-5)14(12,13)10-7(9)11/h3-7H,13H2,1-2H3,(H,14,15,16);1-7H,11H2,(H,12,13,14);1-4H,8H2,(H3,9,10,11) |
InChI Key |
QLAFFCFPRBDMCE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N |
Other CAS No. |
76902-28-8 |
Synonyms |
trisulfamid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonamides generally involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. For example, sulfadiazine can be synthesized by reacting 2-aminopyrimidine with sulfanilamide. Similarly, sulfamethazine is synthesized by reacting 2-amino-4,6-dimethylpyrimidine with sulfanilamide.
Industrial Production Methods
Industrial production of sulfonamides typically involves large-scale chemical synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compounds are then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Sulfonamides undergo various chemical reactions, including:
Oxidation: Sulfonamides can be oxidized to form sulfonic acids.
Reduction: Reduction of sulfonamides can lead to the formation of amines.
Substitution: Sulfonamides can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, sulfonamides are used as intermediates in the synthesis of other compounds. They are also studied for their reactivity and potential to form new chemical entities.
Biology
In biological research, sulfonamides are used to study bacterial resistance mechanisms and the effects of antibiotics on microbial communities.
Medicine
Medically, sulfonamides are used to treat bacterial infections such as urinary tract infections, bronchitis, and prostatitis. They are also used in combination with other drugs to treat more complex infections.
Industry
In the industrial sector, sulfonamides are used in the production of dyes, herbicides, and other chemical products.
Mechanism of Action
Sulfonamides exert their antibacterial effects by inhibiting the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. By competing with para-aminobenzoic acid (PABA) for binding to this enzyme, sulfonamides prevent the formation of dihydrofolic acid, ultimately inhibiting bacterial DNA synthesis and cell division.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares Trisulfamid with other sulfonamides and sulfonamide-trimethoprim combinations:
Chemical Stability and Degradation
This compound’s degradation pathways are more complex than single sulfonamides. Under acidic conditions (pH < 5), it undergoes hydrolysis to form sulfanilic acid and amines , which are nephrotoxic . In contrast, sulfamethoxazole remains stable at physiological pH, reducing renal toxicity risks .
Regulatory and Market Status
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